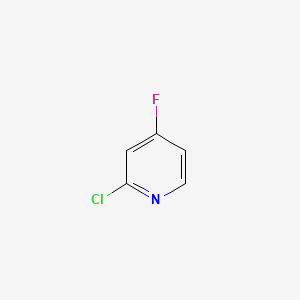
3-氯-N-(3-甲氧基苯基)丙酰胺
描述
3-chloro-N-(3-methoxyphenyl)propanamide is a halogenated derivative of a secondary amide bearing an aromatic substituent . It has a molecular weight of 213.66 .
Molecular Structure Analysis
The molecular structure of 3-chloro-N-(3-methoxyphenyl)propanamide is characterized by a C(=O)—N(H)—Car—Car torsion angle of −33.70°, which rules out the presence of resonance spanning the amide as well as the aromatic system .Physical And Chemical Properties Analysis
3-chloro-N-(3-methoxyphenyl)propanamide has a molecular weight of 213.66 . The average mass is 213.661 Da and the monoisotopic mass is 213.055649 Da .科学研究应用
有机合成中间体
3-氯-N-(3-甲氧基苯基)丙酰胺: 通常用作有机合成的中间体。其分子结构使其能够参与各种化学反应,使其成为构建更复杂分子的宝贵化合物。 这种应用对于开发新的合成途径和发现新型化合物至关重要 .
抗菌剂合成
该化合物已被用于抗菌剂的合成。其氯化芳香结构有利于产生具有潜在杀菌和杀真菌特性的分子。 该领域的研发旨在开发能够对抗耐药菌株和真菌的新药 .
药物研究与开发
在制药行业,3-氯-N-(3-甲氧基苯基)丙酰胺是药物研究与开发的组成部分。 其化学性质可以用来创造具有特定药理活性的化合物,然后对其进行治疗效果测试 .
晶体学
该化合物已被用于晶体学研究,以了解其分子和晶体结构。 从这些研究中获得的见解可以帮助设计新的化合物并预测其物理和化学性质 .
作用机制
Target of Action
It is known that the compound is used in the synthetic preparation of antimicrobial agents , suggesting that its targets may be microbial cells or specific enzymes within these cells.
Mode of Action
Given its use in the synthesis of antimicrobial agents , it can be inferred that it may interact with its targets to inhibit their growth or disrupt their metabolic processes.
Result of Action
Given its use in the synthesis of antimicrobial agents , it can be inferred that its action results in the inhibition of microbial growth or disruption of their metabolic processes.
生化分析
Biochemical Properties
3-chloro-N-(3-methoxyphenyl)propanamide plays a role in biochemical reactions by interacting with specific enzymes and proteins. It has been observed to interact with proteases, which are enzymes that break down proteins . The nature of these interactions involves the binding of 3-chloro-N-(3-methoxyphenyl)propanamide to the active site of the enzyme, inhibiting its activity. This inhibition can affect various biochemical pathways, leading to changes in cellular function.
Cellular Effects
The effects of 3-chloro-N-(3-methoxyphenyl)propanamide on cells are diverse and depend on the cell type and concentration of the compound. In some cell types, it has been shown to influence cell signaling pathways, leading to altered gene expression and changes in cellular metabolism . For example, in cancer cells, 3-chloro-N-(3-methoxyphenyl)propanamide can induce apoptosis, a process of programmed cell death, by disrupting the balance of pro- and anti-apoptotic proteins.
Molecular Mechanism
At the molecular level, 3-chloro-N-(3-methoxyphenyl)propanamide exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity . This binding can lead to enzyme inhibition or activation, depending on the target. Additionally, 3-chloro-N-(3-methoxyphenyl)propanamide can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell growth and survival.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-chloro-N-(3-methoxyphenyl)propanamide can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that 3-chloro-N-(3-methoxyphenyl)propanamide is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound can result in sustained changes in cellular processes, such as prolonged inhibition of enzyme activity and altered gene expression.
Dosage Effects in Animal Models
The effects of 3-chloro-N-(3-methoxyphenyl)propanamide vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in biochemical pathways and cellular processes . In some cases, high doses of 3-chloro-N-(3-methoxyphenyl)propanamide can cause toxic or adverse effects, such as liver damage or disruption of normal metabolic processes. It is important to determine the optimal dosage to achieve the desired effects while minimizing potential toxicity.
Metabolic Pathways
3-chloro-N-(3-methoxyphenyl)propanamide is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism . The compound can be metabolized by liver enzymes, leading to the formation of metabolites that may have different biological activities. These metabolic pathways can influence the overall effects of 3-chloro-N-(3-methoxyphenyl)propanamide on cellular function and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of 3-chloro-N-(3-methoxyphenyl)propanamide within cells and tissues are critical for its biological activity . The compound can be transported across cell membranes by specific transporters or binding proteins, which facilitate its uptake and distribution within the cell. Once inside the cell, 3-chloro-N-(3-methoxyphenyl)propanamide can accumulate in specific compartments, such as the cytoplasm or nucleus, where it exerts its effects on cellular processes.
Subcellular Localization
The subcellular localization of 3-chloro-N-(3-methoxyphenyl)propanamide is important for its activity and function . The compound can be directed to specific cellular compartments or organelles by targeting signals or post-translational modifications. For example, 3-chloro-N-(3-methoxyphenyl)propanamide may be localized to the mitochondria, where it can influence mitochondrial function and energy production. Understanding the subcellular localization of the compound can provide insights into its mechanism of action and potential therapeutic applications.
属性
IUPAC Name |
3-chloro-N-(3-methoxyphenyl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO2/c1-14-9-4-2-3-8(7-9)12-10(13)5-6-11/h2-4,7H,5-6H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPTGURLLHGYZOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10382940 | |
| Record name | 3-chloro-N-(3-methoxyphenyl)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10382940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21261-76-7 | |
| Record name | 3-chloro-N-(3-methoxyphenyl)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10382940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


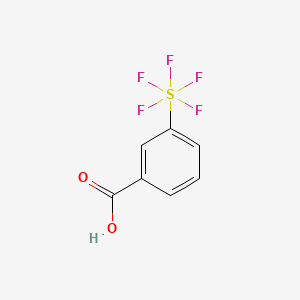
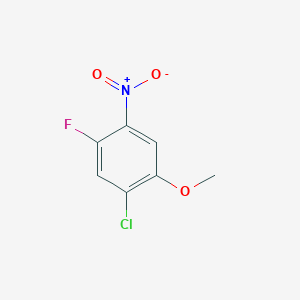
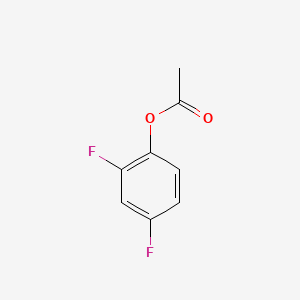
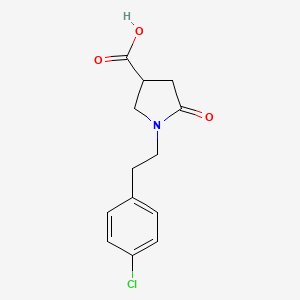
![6-Chloro-3-[4-(trifluoromethyl)phenyl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1362335.png)

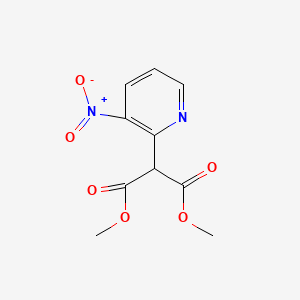

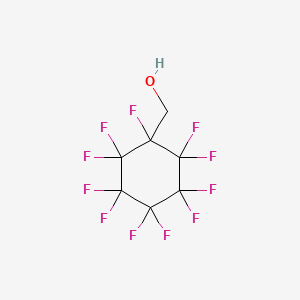
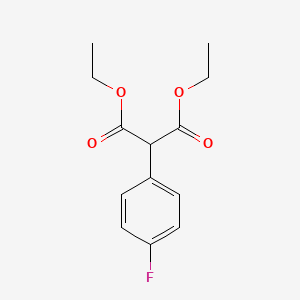

![2-(1,3-Benzoxazol-2-yl)-1-[3-(trifluoromethyl)phenyl]ethanone](/img/structure/B1362350.png)

